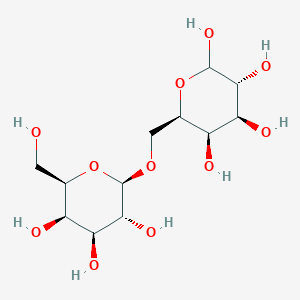
6-O-beta-D-galactopyranosyl-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-β-D-Galactopyranosyl-D-galactose is a disaccharide composed of two galactose molecules linked by a β-1,6-glycosidic bond. This compound is often used in biochemical research, particularly in studies involving carbohydrate-binding proteins and immunoglobulins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-β-D-Galactopyranosyl-D-galactose typically involves the glycosylation of a galactose derivative. One common method is the fusion of penta-O-acetyl-β-D-galactopyranose with benzyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside in the presence of a catalytic amount of toluene-p-sulphonic acid. The product is then deacetylated and hydrogenated to yield the desired disaccharide .
Industrial Production Methods
Industrial production of 6-O-β-D-Galactopyranosyl-D-galactose can involve enzymatic synthesis using β-galactosidase. This enzyme catalyzes the transfer of a galactopyranosyl residue from lactose to another galactose molecule, forming the β-1,6 linkage. The enzyme can be immobilized on a solid support to enhance its reusability and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-O-β-D-Galactopyranosyl-D-galactose can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
6-O-β-D-Galactopyranosyl-D-galactose is widely used in scientific research due to its unique structure and properties:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: It is used in binding studies of immunoglobulins specific for β-D-(1→6)-linked D-galactopyranans.
Industry: It is used in the production of prebiotic oligosaccharides and functional foods.
Mechanism of Action
The mechanism of action of 6-O-β-D-Galactopyranosyl-D-galactose involves its interaction with specific carbohydrate-binding proteins, such as lectins and antibodies. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition .
Comparison with Similar Compounds
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide used as a prebiotic and laxative.
Galacto-oligosaccharides (GOS): Prebiotic carbohydrates derived from lactose.
Uniqueness
6-O-β-D-Galactopyranosyl-D-galactose is unique due to its specific β-1,6 linkage between two galactose molecules, which is less common compared to other disaccharides like lactose (β-1,4 linkage) and sucrose (α-1,2 linkage). This unique structure makes it particularly useful in studies involving β-1,6-linked polysaccharides and their biological functions .
Properties
CAS No. |
3031-35-4 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
DLRVVLDZNNYCBX-JZSVMVJISA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
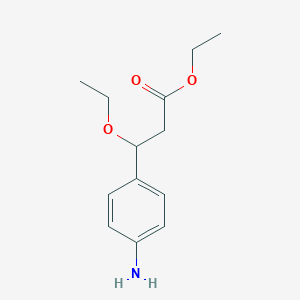
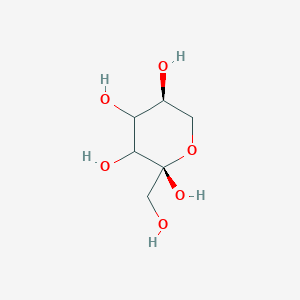
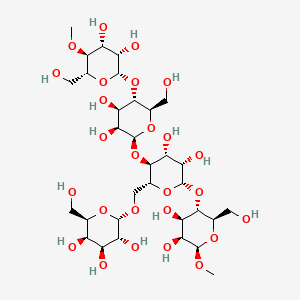
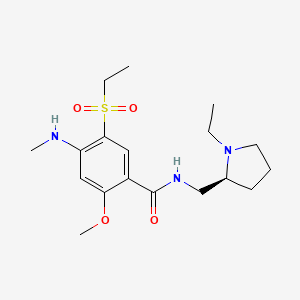
![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)

![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
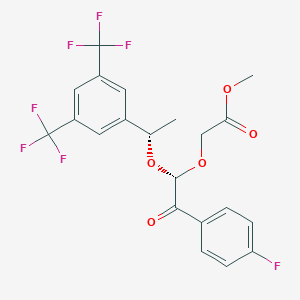
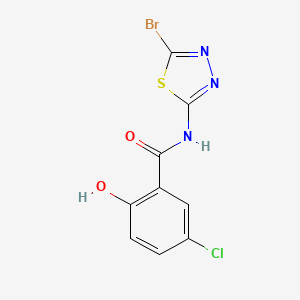
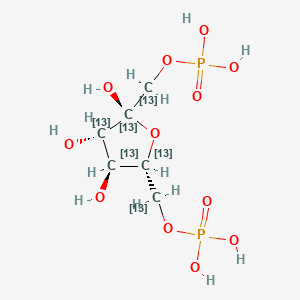
![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
